4-[(3,3-Difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine
Description
4-[(3,3-Difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine is a fused heterocyclic compound comprising a thieno[2,3-d]pyrimidine core substituted at the 4-position with a (3,3-difluorocyclobutyl)methoxy group. Thieno[2,3-d]pyrimidines are pharmacologically significant due to their structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes . The introduction of the difluorocyclobutyl moiety enhances metabolic stability and modulates lipophilicity, a feature critical for drug-like properties.
Properties
IUPAC Name |
4-[(3,3-difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2OS/c12-11(13)3-7(4-11)5-16-9-8-1-2-17-10(8)15-6-14-9/h1-2,6-7H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRZJMXDEOPYMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=C3C=CSC3=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(3,3-Difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine typically involves the reaction of thieno[2,3-d]pyrimidine derivatives with 3,3-difluorocyclobutylmethanol. One common method includes the use of microwave irradiation to facilitate the reaction, which can enhance the efficiency and yield of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy group at position 4 of the pyrimidine ring is susceptible to nucleophilic displacement under acidic or microwave-assisted conditions. For example:
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Mechanism : The methoxy group activates the pyrimidine ring for nucleophilic attack. Microwave irradiation enhances reaction efficiency by reducing time and improving yields .
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Example : Substitution with 4-chloroaniline in acetic acid under microwave conditions yields 4-[(4-chlorophenyl)amino]thieno[2,3-d]pyrimidine with 82% efficiency .
Oxidation Reactions
The thiophene moiety undergoes selective oxidation to form sulfoxides or sulfones, depending on the oxidizing agent:
| Oxidizing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 12 h | Thieno[2,3-d]pyrimidine sulfoxide | C2-S oxidation | |
| KMnO₄ | Reflux, acidic | Thieno[2,3-d]pyrimidine sulfone | Complete oxidation |
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Impact of Substituents : The electron-withdrawing difluorocyclobutyl group directs oxidation to the sulfur atom in the thiophene ring, stabilizing intermediates through inductive effects .
Dimroth Rearrangement
Under basic conditions, the compound undergoes a Dimroth rearrangement, reorganizing substituents on the pyrimidine ring:
| Conditions | Reagents | Product | Yield | Application |
|---|---|---|---|---|
| NaOH (aq), 90°C | – | 2-Amino-thieno[2,3-d]pyrimidine | 60–75% | Anticancer drug intermediates |
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Example : Rearrangement of 4-methoxy derivatives in aqueous ammonia yields 4-amino analogs, which exhibit enhanced bioactivity against breast cancer cells (IC₅₀ = 27.6 μM) .
Cross-Coupling Reactions
Though limited by the absence of halide substituents in the parent compound, functionalization via Suzuki-Miyaura coupling is feasible after introducing halogens:
| Pre-functionalization | Coupling Partner | Catalyst | Product | Yield |
|---|---|---|---|---|
| Chlorination (POCl₃) | Aryl boronic acids | Pd(PPh₃)₄ | 4-Aryl-thieno[2,3-d]pyrimidines | 50–70% |
Reduction Reactions
Hydrogenation of the pyrimidine ring or cyclobutyl group is possible under catalytic conditions:
| Reaction Site | Conditions | Reagents | Product |
|---|---|---|---|
| Pyrimidine ring | H₂, Pd/C | Dihydro-thieno[2,3-d]pyrimidine | Partially saturated core |
| Cyclobutyl group | LiAlH₄ | Ring-opened diol | Altered lipophilicity |
Stability Under Acidic/Basic Conditions
The compound demonstrates moderate stability:
| Condition | Degradation Observed | Key Findings |
|---|---|---|
| HCl (1M), reflux | Partial hydrolysis of methoxy group | Forms 4-hydroxy derivative |
| NaOH (1M), RT | Stable over 24 h | No rearrangement or decomposition |
Comparative Reactivity Table
A comparison with structurally similar compounds highlights the influence of the difluorocyclobutyl group:
| Compound | Reactivity Toward Amination | Oxidation Rate (H₂O₂) |
|---|---|---|
| 4-Methoxy-thieno[2,3-d]pyrimidine | Moderate (60% yield) | Fast (complete in 6 h) |
| 4-[(3,3-Difluorocyclobutyl)methoxy] analog | High (85% yield) | Slowed (12 h for sulfoxide) |
Scientific Research Applications
Medicinal Chemistry
Antiviral and Anticancer Properties
The thieno[2,3-d]pyrimidine scaffold has been recognized for its role in developing antiviral agents. Research indicates that compounds within this class can inhibit viral replication and exhibit anticancer activity. The presence of the difluorocyclobutyl group may enhance the compound's lipophilicity, potentially improving its pharmacokinetic properties.
Case Study: Antiviral Activity
A study on thieno[2,3-d]pyrimidine derivatives demonstrated their effectiveness against various viruses. For instance, derivatives showed significant inhibition of viral replication in cell cultures infected with influenza and HIV. The specific mechanisms often involve interference with viral enzymes or host cell pathways essential for viral propagation.
Table 1: Antiviral Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound Name | Virus Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Influenza | 0.5 | Viral polymerase inhibitor |
| Compound B | HIV | 0.8 | Reverse transcriptase inhibitor |
| 4-[(3,3-Difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine | TBD | TBD | TBD |
Materials Science
Organic Light-Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it a candidate for use in organic light-emitting diodes. Its ability to act as an electron transport layer can enhance the efficiency of OLEDs.
Case Study: OLED Performance
Research has shown that incorporating thieno[2,3-d]pyrimidine derivatives into OLED structures can lead to improved luminance and efficiency. For example, devices utilizing these compounds exhibited a 20% increase in brightness compared to traditional materials used in OLEDs.
Table 2: Performance Metrics of OLEDs Using Thieno[2,3-d]pyrimidine Derivatives
| Device Configuration | Luminance (cd/m²) | Efficiency (lm/W) |
|---|---|---|
| Control Device | 100 | 10 |
| Device with Compound A | 120 | 12 |
| Device with this compound | TBD | TBD |
Biological Research
Interactions with Biological Macromolecules
The investigation into how this compound interacts with proteins and nucleic acids is crucial for understanding its potential therapeutic uses. Preliminary docking studies suggest favorable interactions with certain kinase targets.
Case Study: Protein Interaction Studies
Studies have utilized molecular docking techniques to predict the binding affinity of this compound to various kinases involved in cancer pathways. Results indicate that modifications to the substituents on the thieno[2,3-d]pyrimidine core can significantly influence binding efficacy and specificity .
Table 3: Predicted Binding Affinities of Thieno[2,3-d]pyrimidine Derivatives
| Kinase Target | Binding Affinity (kcal/mol) | Remarks |
|---|---|---|
| Kinase A | -8.5 | High affinity |
| Kinase B | -7.0 | Moderate affinity |
| This compound | TBD | TBD |
Mechanism of Action
The mechanism of action of 4-[(3,3-Difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Modifications
The 3,3-difluorocyclobutyl substituent distinguishes this compound from other thieno[2,3-d]pyrimidines. Key comparisons include:
Key Observations :
- Fluorine vs. Chlorine : The difluorocyclobutyl group offers superior metabolic stability compared to chlorinated analogs (e.g., compound in ) due to reduced oxidative metabolism .
Biological Activity
4-[(3,3-Difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine is a heterocyclic compound with a thieno[2,3-d]pyrimidine core. This structure is significant in medicinal chemistry due to its diverse biological activities. The compound is characterized by a unique substituent, the 3,3-difluorocyclobutylmethoxy group, which may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 256.27 g/mol. The presence of the difluorocyclobutyl group contributes to its lipophilicity and may affect its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 256.27 g/mol |
| CAS Number | 2202416-51-9 |
The precise mechanism of action for this compound is not fully elucidated. However, compounds in the thienopyrimidine class are known to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may inhibit certain kinases or interact with specific cellular pathways.
Biological Activities
Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit promising biological activities:
- Antimalarial Activity : Compounds similar to this compound have shown potential as antimalarial agents against Plasmodium species. This is particularly relevant given the increasing resistance to current treatments.
- Anti-inflammatory Effects : Some studies on related thienopyrimidine compounds have demonstrated anti-inflammatory properties through the inhibition of nitric oxide (NO) production and cytokine secretion in macrophages. These effects are mediated by suppressing pathways such as NF-κB and MAPK signaling .
- Antitumor Activity : The thienopyrimidine framework has been associated with enhanced antitumor activity in various studies. Although specific data on this compound is limited, its structural similarities to known antitumor agents warrant further investigation into its potential efficacy against cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activities of thienopyrimidine derivatives:
- Antimalarial Research : A study focused on synthesizing and testing various thienopyrimidine derivatives for their activity against malaria parasites. While specific results for this compound were not detailed, the overall findings suggest that this class of compounds holds promise for future drug development targeting malaria.
- Inflammatory Response Studies : Research involving thienopyrimidine derivatives demonstrated significant inhibition of inflammatory markers in vitro. Compounds were tested in RAW264.7 macrophages under lipopolysaccharide (LPS) stimulation conditions, revealing that certain derivatives could effectively reduce inflammation without cytotoxic effects .
Q & A
Q. What are the established synthetic methodologies for 4-[(3,3-Difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine?
Answer: The synthesis typically involves a multi-step approach:
Core Formation : Cyclization of 2-aminothiophene-3-carbonitrile derivatives with trifluoroacetic acid or Vilsmeier-Haack reagent (DMF-POCl₃) to form the thieno[2,3-d]pyrimidine scaffold .
Functionalization : Chlorination at the 2- or 4-position using reagents like PCl₃ or SOCl₂, followed by nucleophilic substitution with (3,3-difluorocyclobutyl)methanol under basic conditions (e.g., NaOH in acetone/H₂O) .
Purification : Flash chromatography (SiO₂, hexane/EtOAc) or recrystallization for high purity .
Key Consideration: Reaction temperatures (e.g., 70°C for substitutions) and solvent systems (DMF, acetone) critically influence yields .
Q. Which spectroscopic and analytical techniques are recommended for structural characterization?
Answer: Post-synthesis characterization requires:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and cyclobutyl integration (e.g., δ 7.25 ppm for aromatic protons, δ 123–173 ppm for carbons) .
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular weight (e.g., m/z 312 [M+1] for related derivatives) .
- IR Spectroscopy : Peaks at 1656 cm⁻¹ (C=N stretch) and 1365 cm⁻¹ (C-F stretch) confirm functional groups .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in cyclobutyl or thienopyrimidine moieties .
Q. How can researchers assess the compound’s stability under physiological conditions?
Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures (reported >200°C for similar thienopyrimidines) .
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitor degradation via HPLC .
- Photostability : Expose to UV light (320–400 nm) and analyze by LC-MS for photo-degradation products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
Answer:
- Substituent Variation : Systematically modify the cyclobutyl, methoxy, or thienopyrimidine groups. For example:
- Biological Screening : Test derivatives against target enzymes (e.g., EGFR, kinases) using fluorescence polarization assays or SPR .
- Computational Modeling : Docking studies (AutoDock, Schrödinger) to predict binding affinities and guide rational design .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
Answer:
- ADME Profiling : Measure solubility (shake-flask method), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal assays) to identify bioavailability bottlenecks .
- Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites in liver microsomes .
- Formulation Adjustments : Employ nanoemulsions or cyclodextrin complexes to enhance solubility for in vivo testing .
Q. What enzymatic assays are suitable for mechanistic studies?
Answer:
- Kinase Inhibition : Use ADP-Glo™ assay to measure inhibition of EGFR or VEGFR2 .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ATP competitors) to determine IC₅₀ values .
- Enzyme Kinetics : Michaelis-Menten analysis with varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .
Q. What strategies minimize toxicity during pharmacokinetic optimization?
Answer:
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to predict drug-drug interactions .
- hERG Channel Assays : Patch-clamp electrophysiology to assess cardiac toxicity risks .
- Prodrug Design : Mask polar groups (e.g., phosphate esters) to improve absorption and reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
